molecular formula C11H18O2Si B8000279 (2,4-dimethoxyphenyl)trimethylsilane

(2,4-dimethoxyphenyl)trimethylsilane

Cat. No.: B8000279
M. Wt: 210.34 g/mol
InChI Key: KNPQLVDPBJMVBH-UHFFFAOYSA-N
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Description

(2,4-dimethoxyphenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-dimethoxyphenyl)trimethylsilane typically involves the introduction of a trimethylsilyl group to a benzene ring that is already substituted with methoxy groups. One common method is the reaction of 2,4-dimethoxybenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions: (2,4-dimethoxyphenyl)trimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzene ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or organometallic compounds can be used under conditions that favor nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

    Substitution Reactions: Products will vary depending on the substituent introduced.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include cyclohexane derivatives.

Scientific Research Applications

(2,4-dimethoxyphenyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. It also serves as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms where organosilicon compounds are involved.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (2,4-dimethoxyphenyl)trimethylsilane exerts its effects is largely dependent on the specific reactions it undergoes. The trimethylsilyl group acts as a bulky protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions on the benzene ring. The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring.

Comparison with Similar Compounds

    1-(Trimethylsilyl)benzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.

    2,4-Dimethoxybenzene: Lacks the trimethylsilyl group, making it more susceptible to reactions at the methoxy-substituted positions.

    1-(Trimethylsilyl)-4-methoxybenzene: Contains only one methoxy group, resulting in different reactivity patterns.

Uniqueness: (2,4-dimethoxyphenyl)trimethylsilane is unique due to the combination of the trimethylsilyl group and two methoxy groups on the benzene ring. This combination provides a balance of steric protection and electronic effects, making it a versatile compound in organic synthesis and other applications.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2Si/c1-12-9-6-7-11(14(3,4)5)10(8-9)13-2/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPQLVDPBJMVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[Si](C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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